molecular formula C10H11NO3 B1506452 2-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid CAS No. 959237-67-3

2-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid

Cat. No.: B1506452
CAS No.: 959237-67-3
M. Wt: 193.2 g/mol
InChI Key: KYIDUKKOMMQHMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H11NO3. It is a derivative of cyclopenta[b]pyridine and contains a methoxy group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through cyclocondensation reactions. One common method involves the reaction between 2,5-diarilidenecyclopentanone derivatives and propanedinitrile in the presence of sodium alkoxide solutions, such as sodium ethoxide. The reaction proceeds through the formation of a heterocyclic ring, resulting in the desired product.

Industrial Production Methods: Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted cyclopenta[b]pyridines.

Scientific Research Applications

This compound has various applications in scientific research, including chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: It can be used as a probe or inhibitor in biological studies to understand enzyme mechanisms and pathways.

  • Industry: Use in the production of corrosion inhibitors, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine: Similar structure but with a chlorine atom instead of a methoxy group.

  • 2-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness: 2-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-14-9-7(10(12)13)5-6-3-2-4-8(6)11-9/h5H,2-4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIDUKKOMMQHMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CCCC2=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650870
Record name 2-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959237-67-3
Record name 2-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid
Reactant of Route 5
2-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid
Reactant of Route 6
2-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.